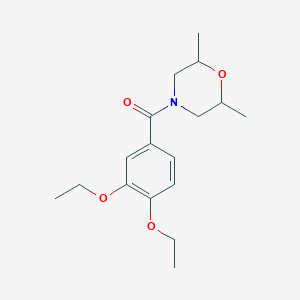
4-(3,4-diethoxybenzoyl)-2,6-dimethylmorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,4-diethoxybenzoyl)-2,6-dimethylmorpholine is an organic compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a morpholine ring substituted with a 3,4-diethoxybenzoyl group and two methyl groups at the 2 and 6 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-diethoxybenzoyl)-2,6-dimethylmorpholine typically involves the following steps:
Formation of the 3,4-diethoxybenzoyl chloride: This can be achieved by reacting 3,4-diethoxybenzoic acid with thionyl chloride (SOCl2) under reflux conditions.
Acylation of 2,6-dimethylmorpholine: The 3,4-diethoxybenzoyl chloride is then reacted with 2,6-dimethylmorpholine in the presence of a base such as triethylamine (Et3N) to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
化学反应分析
Types of Reactions
4-(3,4-diethoxybenzoyl)-2,6-dimethylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the benzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted morpholine derivatives.
科学研究应用
4-(3,4-diethoxybenzoyl)-2,6-dimethylmorpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(3,4-diethoxybenzoyl)-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 4-(3,4-dimethoxybenzoyl)-2,6-dimethylmorpholine
- 4-(3,4-dihydroxybenzoyl)-2,6-dimethylmorpholine
- 4-(3,4-dimethylbenzoyl)-2,6-dimethylmorpholine
Uniqueness
4-(3,4-diethoxybenzoyl)-2,6-dimethylmorpholine is unique due to the presence of the diethoxy groups on the benzoyl moiety, which can influence its chemical reactivity and biological activity. These groups can enhance the compound’s solubility and stability, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.
属性
IUPAC Name |
(3,4-diethoxyphenyl)-(2,6-dimethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-5-20-15-8-7-14(9-16(15)21-6-2)17(19)18-10-12(3)22-13(4)11-18/h7-9,12-13H,5-6,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDUZHKFXGTZDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CC(OC(C2)C)C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[2-(4-chlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide](/img/structure/B4979410.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-1-vinyl-1H-imidazol-3-ium bromide](/img/structure/B4979414.png)
![4-{2-[(4Z)-3-(4-NITROPHENYL)-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZOIC ACID](/img/structure/B4979418.png)
![2-methoxy-N-[2-[2-(4-methoxyphenoxy)ethoxy]ethyl]ethanamine;oxalic acid](/img/structure/B4979426.png)
![3-butoxy-N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B4979432.png)
![4-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B4979438.png)

![1-(4-fluorobenzyl)-N-methyl-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4979445.png)
![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]cyclobutanecarboxamide](/img/structure/B4979459.png)
![3'-acetyl-11'-oxa-3'-azaspiro[cycloheptane-1,4'-tricyclo[6.2.1.0~1,6~]undecane]-9'-ene](/img/structure/B4979463.png)
![N,1-dimethyl-N-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-amine;oxalic acid](/img/structure/B4979464.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylcyclohexan-1-amine](/img/structure/B4979472.png)
![N-[(3-chlorophenyl)methyl]-2-methoxybenzamide](/img/structure/B4979483.png)
![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2,4-dichlorobenzamide](/img/structure/B4979494.png)
